4-Methylbenzyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(isocyanatomethyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-8-2-4-9(5-3-8)6-10-7-11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYDWDHLGFMGCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369886 | |

| Record name | 1-(isocyanatomethyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56651-57-1 | |

| Record name | 1-(isocyanatomethyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(isocyanatomethyl)-4-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylbenzyl Isocyanate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzyl isocyanate is an aromatic isocyanate that serves as a versatile reagent in organic synthesis. Its chemical reactivity, particularly the electrophilic nature of the isocyanate group, makes it a valuable building block for the creation of a diverse range of compounds, including ureas, carbamates, and other derivatives. These derivatives have found applications in various fields, including polymer chemistry and medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, with a focus on its relevance to researchers and professionals in drug development.

Chemical Structure and Identification

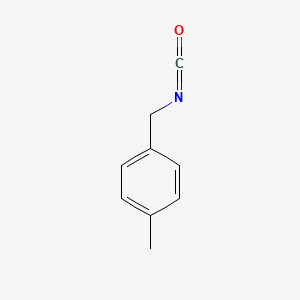

The structure of this compound consists of a benzyl group substituted with a methyl group at the para position of the benzene ring, and an isocyanate functional group attached to the benzylic carbon.

| Identifier | Value |

| IUPAC Name | 1-(isocyanatomethyl)-4-methylbenzene |

| CAS Number | 56651-57-1[1] |

| Molecular Formula | C₉H₉NO[1] |

| Molecular Weight | 147.17 g/mol [1] |

| SMILES String | CC1=CC=C(C=C1)CN=C=O |

| InChI Key | Not readily available |

graph "4_Methylbenzyl_isocyanate_Structure" { layout=neato; node [shape=plaintext]; bgcolor="#FFFFFF"; edge [color="#202124"]; node [fontname="Arial", fontsize=12, fontcolor="#202124"];// Benzene ring C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,0.5!", label="C"]; C3 [pos="-0.87,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.87,-0.5!", label="C"]; C6 [pos="0.87,0.5!", label="C"];

// Substituents C7 [pos="0,2!", label="CH₂"]; N1 [pos="0,3!", label="N"]; C8 [pos="0,4!", label="C"]; O1 [pos="0,5!", label="O"]; C9 [pos="0,-2!", label="CH₃"];

// Bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""]; C1 -- C7 [label=""]; C4 -- C9 [label=""]; C7 -- N1 [label=""]; N1 -- C8 [label="="]; C8 -- O1 [label="="];

// Aromatic ring representation node [shape=circle, label="", width=0.1, height=0.1, style=filled, fillcolor="#202124"]; p1 [pos="-0.435,0.25!"]; p2 [pos="-0.435,-0.25!"]; p3 [pos="0.435,-0.25!"]; p4 [pos="0.435,0.25!"]; p1--p2 [style=invis]; p2--p3 [style=invis]; p3--p4 [style=invis]; p4--p1 [style=invis]; }

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Physical State | Liquid | [2] |

| Color | Colorless to light yellow | [2] |

| Boiling Point | 55-56 °C at 2.5 mmHg | [3][4] |

| Density | 1.045 g/mL at 20 °C | [3][4] |

| Refractive Index | n20/D 1.5145 | [4] |

| Solubility | Decomposes in water | [4] |

| Storage Temperature | 2-8°C | [3][4] |

Experimental Protocols

Synthesis of this compound (General Procedure)

Reaction Scheme:

4-CH₃C₆H₄CH₂Cl + NaOCN → 4-CH₃C₆H₄CH₂NCO + NaCl

General Experimental Protocol (adapted from similar syntheses):

-

Materials: 4-Methylbenzyl chloride, sodium cyanate, aprotic solvent (e.g., acetonitrile, DMF), phase-transfer catalyst (e.g., tetrabutylammonium bromide).

-

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium cyanate and the phase-transfer catalyst to the aprotic solvent.

-

Heat the mixture to a specified temperature (e.g., 80 °C).

-

Slowly add a solution of 4-methylbenzyl chloride in the same solvent to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the reaction mixture to remove the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

-

Reaction of this compound with a Primary Amine to form a Disubstituted Urea (General Protocol)

Isocyanates readily react with primary amines to form stable urea derivatives. This reaction is fundamental in the synthesis of various biologically active molecules and polymers.

Reaction Scheme:

4-CH₃C₆H₄CH₂NCO + R-NH₂ → 4-CH₃C₆H₄CH₂NHC(O)NHR

General Experimental Protocol (adapted from the reaction of 4-Benzyloxyphenyl isocyanate with Benzylamine): [5]

-

Materials: this compound (1.0 eq), primary amine (e.g., benzylamine, 1.0 eq), anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dichloromethane).

-

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the primary amine in the anhydrous solvent.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of this compound in the same solvent to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction for the disappearance of the isocyanate peak (around 2250-2275 cm⁻¹) using FT-IR spectroscopy.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The resulting crude urea can be purified by recrystallization or column chromatography.

-

Caption: A representative experimental workflow for the synthesis of this compound and its subsequent reaction with a primary amine.

Applications in Drug Development

While direct applications of this compound in approved drugs are not prominently documented, its structural motifs and the reactivity of the isocyanate group are highly relevant in medicinal chemistry. Chiral isocyanates, such as the related (S)-(-)-α-Methylbenzyl isocyanate, are utilized as key intermediates in the synthesis of pharmaceuticals, including analgesics and anti-inflammatory drugs.[2] The isocyanate functionality allows for the covalent modification of biological macromolecules, a strategy employed in the design of certain therapeutic agents.

Derivatives of similar isocyanates have been investigated for their potential to inhibit cell proliferation and induce apoptosis, suggesting a role in the development of anti-cancer agents.[4] For instance, derivatives of 4-methylbenzamide have been synthesized and evaluated as potential protein kinase inhibitors.[6]

Potential Signaling Pathway Involvement

Given that derivatives of 4-methylbenzamide are being explored as protein kinase inhibitors, it is plausible that compounds synthesized from this compound could modulate signaling pathways regulated by these enzymes. Protein kinases are crucial components of cell signaling cascades that control a wide array of cellular processes, including growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by a kinase inhibitor derived from this compound.

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (R)-(+)-a-Methylbenzyl isocyanate 99 33375-06-3 [sigmaaldrich.com]

- 4. (<i>S</i>)-(-)-α-Methylbenzyl Isocyanate , 99% , 14649-03-7 - CookeChem [cookechem.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

4-Methylbenzyl Isocyanate: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 56651-57-1 Molecular Formula: C₉H₉NO Molecular Weight: 147.17 g/mol

This document provides a comprehensive technical overview of 4-Methylbenzyl isocyanate, a reactive chemical intermediate with applications in synthetic chemistry and drug discovery. It is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a versatile reagent characterized by the presence of a highly reactive isocyanate group attached to a 4-methylbenzyl moiety. Its physical state can vary from a white powder to a clear colorless or yellow liquid.[1][2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Appearance | White powder or clear colorless to yellow liquid | [1][2] |

| Purity | ≥99% | [1] |

| IUPAC Name | 1-(isocyanatomethyl)-4-methylbenzene | [3] |

| Synonyms | This compound, p-tolylmethan-isocyanate | [3] |

Synthesis and Reactivity

The core reactivity of this compound is dictated by the electrophilic carbon atom of the isocyanate group (-N=C=O). This group readily reacts with nucleophiles such as amines, alcohols, and thiols to form substituted ureas, carbamates, and thiocarbamates, respectively.[4] This reactivity is fundamental to its utility as a building block in organic synthesis.

A general workflow for the synthesis of isocyanates from primary amines is depicted below.

Caption: General synthesis of isocyanates from primary amines.

Applications in Drug Discovery and Development

The utility of this compound in drug discovery is primarily as a synthon for the creation of more complex molecules with potential therapeutic activities. Its application has been noted in the synthesis of substituted benzamides that show affinity for Trace Amine-Associated Receptors (TAARs), particularly TAAR1.[5] TAARs are a class of G-protein coupled receptors implicated in a variety of neurological and metabolic disorders, making them attractive targets for drug development.[5]

Compounds derived from this compound have been investigated for the treatment of:

-

Depression and anxiety disorders[5]

-

Psychotic disorders such as schizophrenia[5]

-

Neurological diseases like Parkinson's disease[5]

-

Metabolic disorders including obesity and diabetes[5]

The workflow for utilizing an isocyanate in the synthesis of a urea-linked compound, a common motif in drug candidates, is illustrated below.

References

- 1. This compound, CasNo.56651-57-1 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 2. 1837-73-6|Alpha-methylbenzyl isocyanate|BLD Pharm [bldpharm.com]

- 3. pschemicals.com [pschemicals.com]

- 4. Isocyanate - Wikipedia [en.wikipedia.org]

- 5. US9452980B2 - Substituted benzamides - Google Patents [patents.google.com]

Synthesis of 4-Methylbenzyl isocyanate from 4-methylbenzylamine

Synthesis of 4-Methylbenzyl Isocyanate: A Technical Overview

This guide provides an in-depth analysis of the synthetic routes for producing this compound from its primary amine precursor, 4-methylbenzylamine. The document details both the conventional phosgenation-based methods and modern, safer, phosgene-free alternatives. Methodologies, reaction mechanisms, and quantitative data are presented to serve researchers, scientists, and professionals in drug development and chemical synthesis.

Warning: The synthesis of isocyanates involves hazardous materials that are toxic and require strict safety protocols. Reagents such as diphosgene (trichloromethyl chloroformate) and the resulting isocyanate products should only be handled by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Phosgenation-Based Synthesis

The most established method for converting primary amines to isocyanates is through the use of phosgene (COCl₂) or its safer, easier-to-handle liquid surrogates, diphosgene and triphosgene.[1][2] Diphosgene (trichloromethyl chloroformate) serves as a practical alternative for laboratory-scale synthesis.[3]

Reaction Mechanism

The reaction proceeds in two main steps. First, the amine reacts with the phosgene equivalent to form an intermediate N-carbamoyl chloride. Second, this intermediate is dehydrochlorinated, often with the application of heat or a base, to yield the final isocyanate product.

Experimental Protocol: Synthesis using Diphosgene

The following protocol is adapted from a validated procedure for the synthesis of a structurally similar compound, (R)-(+)-methylbenzyl isocyanate.[3]

Reagents and Materials:

-

4-Methylbenzylamine

-

Trichloromethyl chloroformate (Diphosgene)

-

1,8-Bis(dimethylamino)naphthalene (Proton-Sponge®)

-

Dichloromethane (CH₂Cl₂, dry)

-

1 N Hydrochloric acid (HCl)

-

1 N Sodium hydroxide (NaOH)

-

Sodium sulfate (Na₂SO₄, anhydrous)

Procedure:

-

A solution of 4-methylbenzylamine (1.0 eq) and 1,8-bis(dimethylamino)naphthalene (2.0 eq) in dry dichloromethane (CH₂Cl₂) is prepared.

-

This solution is added dropwise over 5-10 minutes to a stirred solution of diphosgene (0.6 eq) in dry CH₂Cl₂ at 0 °C (ice bath).

-

After the addition is complete, the ice bath is removed, and the reaction mixture is stirred for an additional 10-15 minutes at room temperature.

-

The volatile components are removed under reduced pressure (in vacuo).

-

The resulting residue is partitioned between CH₂Cl₂ and 1 N HCl.

-

The organic phase is separated and washed sequentially with 1 N HCl (3-4 times) and 1 N NaOH (1 time).

-

The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated in vacuo to yield this compound as an oil.

Data Presentation

The following table summarizes typical quantitative data for this type of synthesis.

| Parameter | Value | Reference |

| Starting Material | 4-Methylbenzylamine | [4] |

| Phosgene Source | Trichloromethyl chloroformate (Diphosgene) | [3] |

| Base | 1,8-Bis(dimethylamino)naphthalene | [3] |

| Solvent | Dichloromethane (CH₂Cl₂) | [3] |

| Reaction Temperature | 0 °C to Room Temperature | [3] |

| Typical Yield | ~80% | [3] |

Phosgene-Free Synthetic Routes

Growing safety and environmental concerns have driven the development of "green" alternatives that avoid the use of highly toxic phosgene.[5][6] These methods often rely on different precursors or catalytic systems.

Dehydration of Carbamic Acids

One prominent phosgene-free method involves the formation of a carbamic acid intermediate from the reaction of the amine with carbon dioxide (CO₂). This intermediate is then dehydrated to produce the isocyanate. This process is advantageous as it utilizes readily available and non-toxic CO₂.[7]

Carbonylation of Amines and Formamides

Other notable phosgene-free routes include the oxidative carbonylation of amines and the reaction of organic formamides with diorganocarbonates, followed by thermolysis to yield the isocyanate.[2][8] The urea method, which uses urea and alcohols to generate a carbamate intermediate for subsequent decomposition, is another pathway that avoids phosgene entirely.[2][6]

Visualization of Synthetic Pathways

The following diagrams illustrate the workflows for the synthesis of this compound via both phosgenation and a representative phosgene-free route.

Caption: Experimental workflow for the synthesis via the diphosgene method.

Caption: Logical relationship in the phosgene-free synthesis from CO₂.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. snorrisi.hi.is [snorrisi.hi.is]

- 4. 4-Methylbenzylamine | C8H11N | CID 66035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 8. US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reactivity of 4-Methylbenzyl Isocyanate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 4-methylbenzyl isocyanate with a range of common nucleophiles, including amines, alcohols, water, and thiols. This compound is a versatile reagent in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules, due to the electrophilic nature of its isocyanate functional group. This document details the underlying reaction mechanisms, presents available kinetic and quantitative data, and provides detailed experimental protocols for key transformations. Visual diagrams of reaction pathways and experimental workflows are included to facilitate a deeper understanding of the principles and practical applications discussed.

Introduction

This compound (C₉H₉NO) is an aromatic isocyanate characterized by a benzyl group substituted with a methyl group at the para position. The isocyanate functional group (-N=C=O) is highly electrophilic at the central carbon atom, making it susceptible to nucleophilic attack. This reactivity is the basis for its utility in forming stable covalent bonds with a variety of nucleophiles, leading to the synthesis of ureas, carbamates, and thiocarbamates. These moieties are prevalent in numerous biologically active compounds.

The general order of reactivity for common nucleophiles with isocyanates is:

Primary Amines > Secondary Amines > Alcohols ≈ Water > Thiols

The reactivity is influenced by several factors, including the nucleophilicity of the attacking atom, steric hindrance at both the nucleophile and the isocyanate, and the presence of catalysts. The methyl group on the phenyl ring of this compound has a minor electron-donating effect, which slightly reduces the electrophilicity of the isocyanate carbon compared to unsubstituted benzyl isocyanate, but it remains a highly reactive species.

Reactivity with Amines: Urea Formation

The reaction of this compound with primary and secondary amines is a rapid and typically exothermic process that yields substituted ureas. This reaction is fundamental to the synthesis of many pharmaceutical compounds and agrochemicals.

Reaction Mechanism

The reaction proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isocyanate group. This is followed by a rapid proton transfer from the amine to the nitrogen of the isocyanate, resulting in the formation of a stable urea linkage.

Quantitative Data

While specific kinetic data for this compound is scarce in the literature, the reaction with primary aliphatic amines is known to be extremely fast, often with second-order rate constants in the range of 10² to 10⁴ L mol⁻¹ s⁻¹ at room temperature for analogous isocyanates.[1] The reaction is generally faster with less sterically hindered amines. Aromatic amines react more slowly than aliphatic amines due to the lower nucleophilicity of the aromatic amine nitrogen.[2]

Table 1: Representative Reaction Data for Urea Formation

| Nucleophile | Product | Solvent | Conditions | Yield | Reference |

| Aniline | 1-(4-Methylbenzyl)-3-phenylurea | Toluene | Reflux, 24h | 86% | [1] |

| Benzylamine | N,N'-bis(4-methylbenzyl)urea | Dichloromethane | Room Temp. | >95% | [3] |

| Piperidine | 1-(4-Methylbenzyl)-1-piperidinylurea | Dichloromethane | Room Temp. | 96% | [3] |

Experimental Protocol: Synthesis of 1-(4-Methylbenzyl)-3-phenylurea

Materials:

-

This compound (1.0 eq)

-

Aniline (1.0 eq)

-

Anhydrous Toluene

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask, dissolve aniline (1.0 eq) in anhydrous toluene.

-

To the stirred solution, add this compound (1.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 24 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold toluene to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain 1-(4-methylbenzyl)-3-phenylurea.

Characterization:

-

Melting Point: Determine the melting point of the purified product.

-

FTIR (cm⁻¹): Look for characteristic peaks around 3300 (N-H stretch) and 1640 (C=O stretch, urea).

-

¹H NMR: Confirm the presence of signals corresponding to the protons of the 4-methylbenzyl and phenyl groups, as well as the N-H protons.

-

Mass Spectrometry: Confirm the molecular weight of the product.

Reactivity with Alcohols: Carbamate Formation

The reaction of this compound with alcohols produces carbamates, also known as urethanes. This reaction is generally slower than the reaction with amines and often requires catalysis.

Reaction Mechanism

Similar to the reaction with amines, the alcohol oxygen acts as a nucleophile, attacking the isocyanate carbon. A subsequent proton transfer from the alcohol oxygen to the isocyanate nitrogen forms the carbamate linkage.

Quantitative Data

Table 2: Representative Kinetic Data for Carbamate Formation (with Benzyl Isocyanate as a proxy)

| Alcohol | Catalyst | Solvent | Rate Constant (k) at 30°C (L mol⁻¹ s⁻¹) | Reference |

| Ethanol | None | Toluene | 2.56 x 10⁻⁵ | [5] |

Experimental Protocol: Synthesis of Ethyl N-(4-methylbenzyl)carbamate

Materials:

-

This compound (1.0 eq)

-

Anhydrous Ethanol (large excess)

-

Anhydrous Toluene

-

Dibutyltin dilaurate (catalyst, optional)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous toluene.

-

Add a large excess of anhydrous ethanol to the solution.

-

If catalysis is desired, add a catalytic amount of dibutyltin dilaurate.

-

Heat the reaction mixture to a desired temperature (e.g., 60-80°C) and stir.

-

Monitor the disappearance of the isocyanate peak (around 2250-2275 cm⁻¹) using in-situ FTIR spectroscopy or by taking aliquots for titration.[6]

-

For titration, withdraw an aliquot at a specific time and quench it with a known excess of a standard solution of dibutylamine. Back-titrate the unreacted dibutylamine with a standard solution of hydrochloric acid.[7][8]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent and excess ethanol under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Characterization:

-

FTIR (cm⁻¹): Look for characteristic peaks around 3300 (N-H stretch) and 1700 (C=O stretch, carbamate).

-

¹H NMR: Confirm the presence of signals for the 4-methylbenzyl group, the ethyl group, and the N-H proton.

-

Mass Spectrometry: Confirm the molecular weight of the product.

Reactivity with Water: Hydrolysis

This compound reacts with water in a multi-step process. The initial reaction forms an unstable carbamic acid, which then decomposes to 4-methylbenzylamine and carbon dioxide. The newly formed amine can then react with another molecule of this compound to form a disubstituted urea.

Reaction Pathway

References

An In-depth Technical Guide to the Electrophilicity of the Isocyanate Group in 4-Methylbenzyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzyl isocyanate is an organic compound featuring a reactive isocyanate (-N=C=O) functional group attached to a benzyl scaffold. The electrophilicity of the isocyanate carbon atom is a critical determinant of its reactivity and is of significant interest in various applications, including organic synthesis and the development of covalent inhibitors in medicinal chemistry. This guide provides a comprehensive analysis of the electronic properties, reactivity, and experimental evaluation of the electrophilicity of the isocyanate group in this compound. Due to the scarcity of direct kinetic and computational data for this specific molecule in publicly accessible literature, this guide will draw upon data from closely related structural analogs, such as p-tolyl isocyanate and benzyl isocyanate, to provide a robust comparative framework.

Core Concepts: The Isocyanate Functional Group

The isocyanate group is a heterocumulene characterized by a carbon atom double-bonded to both an oxygen and a nitrogen atom (R-N=C=O). The carbon atom is highly electrophilic due to the electron-withdrawing effects of the adjacent electronegative oxygen and nitrogen atoms.[1][2] This inherent electrophilicity makes isocyanates susceptible to nucleophilic attack, forming the basis of their utility in chemical synthesis.[3][4]

The general order of reactivity for common nucleophiles with isocyanates is:

Primary Amines > Secondary Amines > Alcohols ≈ Thiols > Water[3]

Electronic Effects on the Electrophilicity of this compound

The electrophilicity of the isocyanate carbon in this compound is modulated by the electronic properties of the 4-methylbenzyl substituent. The benzyl group itself is moderately electron-withdrawing, while the methyl group in the para position is a weak electron-donating group (EDG) due to hyperconjugation.

The presence of the electron-donating methyl group is expected to slightly reduce the electrophilicity of the isocyanate carbon compared to an unsubstituted benzyl isocyanate.[5] Conversely, it would be significantly more reactive than aliphatic isocyanates but less reactive than aryl isocyanates bearing electron-withdrawing groups.[1]

Quantitative Data: A Comparative Analysis

Table 1: Comparative Kinetic Data for the Reaction of Isocyanates with n-Butanol

| Isocyanate | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) |

| Phenyl Isocyanate | Xylene | 25 | Data for illustrative purposes[6] |

| p-Tolyl Isocyanate | Toluene | 25 | Slightly lower than phenyl isocyanate (expected) |

| This compound | Toluene | 25 | Anticipated to be in a similar range to p-tolyl isocyanate |

| Benzoyl Isocyanate | Dioxane | 25 | Significantly higher than phenyl isocyanate[1] |

Note: The reaction of isocyanates with alcohols can be catalyzed by tertiary amines or organotin compounds, which would significantly increase the reaction rates.[7]

Table 2: Comparative Computational Data for Isocyanate Analogs

| Isocyanate | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 4-Nitrophenyl Isocyanate | DFT/B3LYP/6-311++G(d,p) | - | - | 4.516[7] |

| This compound | DFT (Predicted) | Higher than 4-nitrophenyl isocyanate | Higher than 4-nitrophenyl isocyanate | Larger than 4-nitrophenyl isocyanate |

A lower LUMO energy is indicative of a more electrophilic compound, more susceptible to nucleophilic attack. The electron-donating methyl group in this compound is expected to raise the LUMO energy compared to an analog with an electron-withdrawing group like 4-nitrophenyl isocyanate.

Experimental Protocols

Several well-established methods can be employed to quantitatively assess the electrophilicity of this compound by monitoring its reaction with a chosen nucleophile.

In-situ FTIR Spectroscopy for Kinetic Analysis

Objective: To determine the second-order rate constant for the reaction between this compound and a nucleophile (e.g., an alcohol or amine) by monitoring the disappearance of the isocyanate peak.

Methodology:

-

Preparation of Reactant Solutions: Prepare stock solutions of this compound and the chosen nucleophile (e.g., n-butanol) in a dry, aprotic solvent (e.g., anhydrous toluene or acetonitrile) of known concentrations.

-

Reaction Setup: Use an in-situ FTIR spectrometer equipped with an attenuated total reflectance (ATR) probe.[8] Equilibrate the reaction vessel to the desired temperature.

-

Reaction Initiation and Monitoring: Add a known volume of the nucleophile solution to the reaction vessel. Initiate the reaction by adding a known volume of the this compound solution with vigorous stirring. Immediately begin collecting time-resolved IR spectra.

-

Data Analysis: The concentration of the isocyanate can be monitored by the decrease in the intensity of its characteristic stretching vibration peak at approximately 2270 cm⁻¹.[4] The kinetic data can be fitted to the appropriate integrated rate law (typically second-order) to determine the rate constant (k).

In-situ ¹H NMR Spectroscopy for Reaction Monitoring

Objective: To monitor the reaction progress and identify intermediates and products in the reaction of this compound with a nucleophile.

Methodology:

-

Sample Preparation: In an NMR tube, dissolve a known amount of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Reaction Initiation: Add a stoichiometric amount of the nucleophile to the NMR tube.

-

Data Acquisition: Acquire ¹H NMR spectra at regular time intervals.[5]

-

Data Analysis: Monitor the disappearance of the reactant signals and the appearance of the product signals. For example, in the reaction with an alcohol, the benzylic protons of this compound will shift upon formation of the urethane product. Integration of the respective signals over time allows for the determination of reaction kinetics.

Titration Method for Isocyanate Content (Adapted from DIN EN ISO 14896)

Objective: To determine the concentration of unreacted isocyanate groups at different time points during a reaction.

Methodology:

-

Reaction Setup: Carry out the reaction of this compound with a nucleophile in a suitable solvent.

-

Sampling and Quenching: At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a solution containing an excess of a secondary amine (e.g., di-n-butylamine) in toluene. The unreacted isocyanate will rapidly form a urea with the secondary amine.

-

Back Titration: The excess, unreacted di-n-butylamine is then determined by back titration with a standardized solution of hydrochloric acid.[9]

-

Calculation: The amount of isocyanate in the original aliquot can be calculated from the difference in the amount of di-n-butylamine initially added and the amount that remained after reaction with the isocyanate.

Visualizations

Caption: Generalized reaction pathway for the nucleophilic addition to this compound.

Caption: A generalized experimental workflow for kinetic studies using in-situ FTIR spectroscopy.

Conclusion

The electrophilicity of the isocyanate group in this compound is a key characteristic that dictates its reactivity profile. While it is a potent electrophile, the presence of the electron-donating methyl group on the benzyl ring slightly attenuates this reactivity compared to unsubstituted or electron-withdrawn aryl isocyanates. The experimental protocols detailed in this guide provide robust methodologies for quantitatively assessing its reactivity. For professionals in drug development, a thorough understanding of this electrophilicity is crucial for the rational design of covalent modifiers and for controlling reaction kinetics in synthetic applications. The comparative data presented serves as a valuable benchmark for predicting the behavior of this compound in various chemical environments.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ntrs.nasa.gov [ntrs.nasa.gov]

- 4. paint.org [paint.org]

- 5. researchgate.net [researchgate.net]

- 6. Reaction Mechanisms and Rate Constants of Auto‐Catalytic Urethane Formation and Cleavage Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nanobioletters.com [nanobioletters.com]

- 8. mt.com [mt.com]

- 9. xylemanalytics.com [xylemanalytics.com]

4-Methylbenzyl isocyanate molecular weight and formula

An In-depth Technical Guide to 4-Methylbenzyl Isocyanate

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical reagents is paramount. This guide provides core technical data and experimental context for this compound.

Core Properties of this compound

This compound is a chemical compound with the molecular formula C9H9NO.[1][2] Its molecular weight is 147.17 g/mol .[1][3]

| Property | Value | Source(s) |

| Molecular Formula | C9H9NO | [1][2][3] |

| Molecular Weight | 147.17 g/mol | [1][3] |

| CAS Number | 56651-57-1 | [1][2] |

Experimental Protocols

Detailed methodologies for the synthesis and a common reaction of this compound are outlined below. These protocols are foundational for its application in further research and development.

Synthesis of this compound via the Curtius Rearrangement

A common method for the synthesis of isocyanates is the Curtius rearrangement of an acyl azide.

Materials:

-

4-Methylbenzoyl chloride

-

Sodium azide

-

Anhydrous toluene

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve 4-methylbenzoyl chloride in anhydrous toluene.

-

Add sodium azide portion-wise to the stirred solution at room temperature.

-

After the addition is complete, heat the mixture to reflux. The acyl azide forms in situ and undergoes rearrangement to the isocyanate, with the evolution of nitrogen gas.

-

Monitor the reaction by IR spectroscopy, looking for the disappearance of the acyl azide peak and the appearance of the strong isocyanate peak (around 2270-2250 cm⁻¹).

-

Once the reaction is complete, the toluene can be removed under reduced pressure to yield crude this compound, which can be purified by vacuum distillation.

Synthesis of a Urea Derivative from this compound

Isocyanates readily react with primary amines to form urea derivatives. This reaction is often used in the synthesis of bioactive molecules.

Materials:

-

This compound

-

A primary amine (e.g., aniline)

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Stirring apparatus

Procedure:

-

Dissolve the primary amine in anhydrous diethyl ether in a round-bottom flask.

-

Add this compound dropwise to the stirred solution at room temperature.

-

A precipitate of the corresponding urea derivative will typically form upon addition.

-

Continue stirring for 1-2 hours to ensure the reaction goes to completion.

-

Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Visualized Experimental Workflow: Synthesis of a Urea Derivative

The following diagram illustrates the logical flow of the experimental protocol for synthesizing a urea derivative from this compound.

Caption: Workflow for the synthesis of a urea derivative.

References

Key literature on 4-Methylbenzyl isocyanate synthesis and use

An In-depth Technical Guide to the Synthesis and Use of 4-Methylbenzyl Isocyanate

For researchers, scientists, and professionals in drug development, this compound (C₉H₉NO) is a valuable reagent and building block in organic synthesis. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and key applications, with a focus on detailed experimental protocols and quantitative data.

Chemical Properties and Spectroscopic Data

This compound is a reactive organic compound featuring an isocyanate functional group attached to a 4-methylbenzyl moiety. This structure allows it to readily participate in nucleophilic addition reactions, making it a versatile intermediate in the synthesis of a wide range of derivatives.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 56651-57-1 | [1] |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.17 g/mol | [1] |

| Appearance | White powder | [2] |

| Purity | 99% | [2] |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (ppm) |

| Isocyanate (N=C=O) | 128.1 |

| Methylene (-CH₂-) | 45.2 |

| Quaternary Aromatic (C-CH₃) | 138.2 |

| Quaternary Aromatic (C-CH₂) | 130.2 |

| Aromatic (CH) | 129.8 |

| Aromatic (CH) | 127.9 |

| Methyl (-CH₃) | 21.2 |

| (Data predicted using a computational algorithm).[3] |

The infrared spectrum of an isocyanate is characterized by a strong, sharp absorption band for the asymmetric stretching vibration of the -N=C=O group, typically appearing around 2270 cm⁻¹.[4]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reaction of a 4-methylbenzyl halide, such as 4-methylbenzyl chloride or bromide, with an alkali metal cyanate in an aprotic organic solvent.

General Experimental Protocol: Synthesis from 4-Methylbenzyl Halide

This protocol is adapted from a general method for the preparation of substituted benzyl isocyanates.[5]

Materials:

-

4-Methylbenzyl chloride (or bromide)

-

Sodium cyanate (or potassium cyanate)

-

Anhydrous aprotic solvent (e.g., ethyl acetate, acetonitrile, or dimethylformamide)

-

Catalyst (e.g., zinc chloride, tin(IV) chloride) (optional, but may improve reaction rate and yield)

Procedure:

-

In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the anhydrous aprotic solvent, alkali metal cyanate, and catalyst (if used). The molar ratio of the 4-methylbenzyl halide to the alkali metal cyanate typically ranges from 1:1 to 1:2.[5]

-

Heat the mixture to a temperature between 50°C and 100°C with vigorous stirring.

-

Slowly add the 4-methylbenzyl halide to the reaction mixture.

-

Maintain the reaction at the elevated temperature for several hours, monitoring the progress by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts (alkali metal halide).

-

Remove the solvent from the filtrate under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

A yield of approximately 85% has been reported for the synthesis of the closely related benzyl isocyanate using a similar procedure.

Applications in Organic Synthesis

The primary utility of this compound lies in its reactivity towards nucleophiles, leading to the formation of substituted ureas and carbamates. These derivatives are of significant interest in medicinal chemistry and agrochemical research due to their diverse biological activities.

Synthesis of N,N'-Disubstituted Ureas

This compound readily reacts with primary and secondary amines to form N-(4-methylbenzyl) ureas. This reaction is typically carried out in an inert solvent at room temperature and does not require a catalyst.

Caption: Reaction of this compound with an amine to form a urea derivative.

General Experimental Protocol: Synthesis of N-(4-methylbenzyl) Ureas

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous inert solvent (e.g., dichloromethane, tetrahydrofuran, or dimethylformamide)

Procedure:

-

Dissolve the amine in the anhydrous solvent in a reaction vessel.

-

Add an equimolar amount of this compound to the solution at room temperature with stirring.

-

Continue stirring for a period ranging from a few minutes to several hours, monitoring the reaction by TLC.

-

If the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude urea derivative can be purified by recrystallization or column chromatography.

A variety of N-aryl-N'-[(pyridin-2-ylmethoxy)benzyl]urea derivatives have been synthesized and shown to possess antiproliferative activities against several cancer cell lines.[6] This highlights the potential of using this compound in the development of novel therapeutic agents.

Synthesis of Carbamates

The reaction of this compound with alcohols or phenols yields carbamate derivatives. This reaction is often catalyzed by a tertiary amine or an organometallic compound.

References

An In-depth Technical Guide on the Physical Properties of p-Tolylmethan-1-yl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Tolylmethan-1-yl isocyanate, also known as 4-methylbenzyl isocyanate, is an organic compound with the chemical formula C₉H₉NO.[1][2] Its chemical structure consists of a p-tolyl group (a toluene ring substituted at the para position) attached to an isocyanate functional group via a methylene bridge. This technical guide provides a comprehensive overview of the known physical properties of p-tolylmethan-1-yl isocyanate, including its molecular characteristics, and standard experimental protocols for their determination. This information is critical for its application in research, particularly in the synthesis of novel compounds and drug development, where understanding the physical behavior of a molecule is paramount for reaction design, purification, and formulation.

Molecular and Physical Properties

The physical characteristics of p-tolylmethan-1-yl isocyanate are essential for its handling, storage, and application in chemical synthesis. A summary of its key physical properties is presented in the table below.

| Property | Value | Reference |

| Chemical Name | p-Tolylmethan-1-yl isocyanate | |

| Synonyms | This compound, 1-(Isocyanatomethyl)-4-methylbenzene | [1][2] |

| CAS Number | 56651-57-1 | [1] |

| Molecular Formula | C₉H₉NO | [1][2] |

| Molecular Weight | 147.17 g/mol | [1] |

| Boiling Point | 55 °C at 0.5 mmHg | [1] |

| Density | 1.052 g/mL at 25 °C | [1] |

| Refractive Index | 1.522 at 20 °C (lit.) | [1] |

| Melting Point | Not available | |

| Solubility | Not available |

Experimental Protocols

The determination of the physical properties of chemical compounds like p-tolylmethan-1-yl isocyanate follows standardized experimental procedures. Below are detailed methodologies for key physical property measurements, based on established guidelines.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like p-tolylmethan-1-yl isocyanate, which has a relatively high boiling point at atmospheric pressure, vacuum distillation is often employed to prevent decomposition.

Workflow for Boiling Point Determination (Vapor Pressure Method - OECD Guideline 104)

Caption: Workflow for Boiling Point Determination.

The OECD Test Guideline 104 describes several methods for determining vapor pressure, from which the boiling point can be derived.[3] The dynamic method (Cottrell's method), for instance, involves measuring the boiling temperature of the substance at various pressures.[3]

Density and Specific Gravity Determination

The density of a liquid is its mass per unit volume. The specific gravity is the ratio of the density of the substance to the density of a reference substance, usually water.

Workflow for Density Determination (Pycnometer Method - ASTM D4659)

Caption: Workflow for Density Determination.

ASTM D4659 provides standard test methods for determining the specific gravity of isocyanates.[4][5] Test Method A, using a pycnometer, is suitable for high-accuracy determinations.[4][5] The procedure involves weighing a clean, dry pycnometer, then weighing it again filled with the isocyanate sample at a constant temperature (e.g., 25°C). The density is calculated by dividing the mass of the sample by the volume of the pycnometer, which is predetermined using a liquid of known density, such as water.[5]

Refractive Index Determination

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is temperature and wavelength-dependent.

General Protocol using an Abbe Refractometer:

-

Calibration: Calibrate the refractometer using a standard liquid with a known refractive index.

-

Sample Application: Place a few drops of the p-tolylmethan-1-yl isocyanate onto the clean, dry prism of the refractometer.

-

Measurement: Close the prism and allow the sample to reach the desired temperature (typically 20°C).

-

Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs. Read the refractive index from the scale.

-

Correction: If the measurement is not performed at the standard temperature, a correction factor may need to be applied.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. The solubility of isocyanates is of particular interest as they can react with protic solvents like water and alcohols.

General Protocol (Flask Method - OECD Guideline 105): This method is suitable for determining the water solubility of substances.[6][7]

-

A predetermined amount of p-tolylmethan-1-yl isocyanate is added to a known volume of water in a flask.

-

The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. Care must be taken as isocyanates react with water.

-

After equilibration, the mixture is centrifuged or filtered to separate the undissolved portion.

-

The concentration of the isocyanate in the aqueous phase is determined using a suitable analytical method, such as chromatography.

For solubility in organic solvents, a similar procedure can be followed, replacing water with the solvent of interest. Given the reactive nature of isocyanates, aprotic solvents would be more suitable for determining simple solubility without chemical reaction.

Conclusion

References

- 1. This compound | 56651-57-1 [chemicalbook.com]

- 2. 1-(ISOCYANATOMETHYL)-4-METHYLBENZENE | CAS 56651-57-1 [matrix-fine-chemicals.com]

- 3. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 4. store.astm.org [store.astm.org]

- 5. infinitalab.com [infinitalab.com]

- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 7. oecd.org [oecd.org]

Spectroscopic Characterization of 4-Methylbenzyl Isocyanate: A Technical Guide

Introduction

4-Methylbenzyl isocyanate is an organic compound featuring a reactive isocyanate group attached to a p-tolyl moiety. This bifunctional nature makes it a valuable building block in the synthesis of a variety of chemical entities, including pharmaceuticals, agrochemicals, and polymers. The isocyanate group is highly susceptible to nucleophilic attack by alcohols, amines, and water, facilitating the formation of urethanes, ureas, and other derivatives. A comprehensive spectroscopic characterization is paramount for its unambiguous identification, purity assessment, and for monitoring its role in chemical transformations. This technical guide provides a detailed overview of the predicted spectroscopic properties of this compound and outlines standard experimental protocols for their determination.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. These predictions are derived from the analysis of known spectral data for benzyl isocyanate and p-xylene.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ar-CH ₃ | ~2.35 | Singlet |

| Ar-CH ₂-NCO | ~4.40 | Singlet |

| Ar-H | ~7.10 - 7.30 | Multiplet |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Ar-C H₃ | ~21 |

| Ar-C H₂-NCO | ~45 |

| C -NCO | ~125 |

| Ar-C | ~128 - 138 |

Predicted IR Data

Table 3: Predicted Characteristic Infrared Absorption Bands for this compound.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Bond Vibration |

| Isocyanate (-N=C=O) | 2240 - 2275 | Asymmetric stretch |

| C-H (aromatic) | 3000 - 3100 | Stretch |

| C-H (alkyl) | 2850 - 3000 | Stretch |

| C=C (aromatic) | 1450 - 1600 | Stretch |

| C-N | 1200 - 1350 | Stretch |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent should be based on the solubility of the compound and its inertness towards the isocyanate group.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

2. ¹H NMR Spectroscopy:

-

The ¹H NMR spectrum should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Typical acquisition parameters include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16 (can be adjusted based on sample concentration)

-

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons for each resonance.

3. ¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum is typically acquired on the same spectrometer as the ¹H NMR.

-

A proton-decoupled experiment is standard, which simplifies the spectrum to single lines for each unique carbon atom.

-

Typical acquisition parameters include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds (longer delays may be needed for quaternary carbons)

-

Number of scans: 1024 or more, depending on the sample concentration and the desired signal-to-noise ratio.

-

-

Data processing is similar to that for ¹H NMR.

Infrared (IR) Spectroscopy

1. Sample Preparation:

-

For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄, CS₂) that has minimal absorption in the regions of interest. The solution is then placed in a liquid sample cell.

-

For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

2. Data Acquisition:

-

Acquire a background spectrum of the empty sample holder (for thin films or pellets) or the pure solvent (for solutions).

-

Place the prepared sample in the spectrometer and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

-

Typical spectral range is 4000-400 cm⁻¹.

Mandatory Visualization

Caption: Logical relationship of predicted spectroscopic data to the chemical structure.

4-Methylbenzyl Isocyanate: A Versatile Building Block for Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzyl isocyanate is a valuable organic building block characterized by the presence of a reactive isocyanate group attached to a 4-methylbenzyl moiety. This unique combination of a nucleophile-sensitive functional group and a substituted aromatic ring makes it a versatile reagent in a wide array of chemical transformations. Its application spans from the synthesis of complex organic molecules to the development of novel therapeutic agents. The isocyanate group readily reacts with nucleophiles such as amines, alcohols, and thiols to form stable urea, carbamate, and thiocarbamate linkages, respectively. These functional groups are prevalent in many biologically active compounds, highlighting the importance of this compound in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the properties, synthesis, reactivity, and applications of this compound.

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| CAS Number | 56651-57-1 | [1] |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.17 g/mol | [1] |

| Boiling Point | 55 °C at 0.5 mmHg | |

| Density | 1.052 g/mL | |

| Refractive Index | 1.52 | |

| FT-IR (N=C=O stretch) | ~2270 cm⁻¹ (characteristic strong absorbance) | [2] |

| ¹³C NMR (Isocyanate C) | ~120-130 ppm | [3] |

Synthesis of this compound

This compound can be synthesized through several established methods for isocyanate formation. Two common and effective routes are the reaction of 4-methylbenzylamine with a phosgene equivalent and the Curtius rearrangement of 4-methylphenylacetyl azide.

Synthesis from 4-Methylbenzylamine and Triphosgene

A widely used and relatively safer alternative to phosgene is triphosgene (bis(trichloromethyl) carbonate). The reaction proceeds by treating 4-methylbenzylamine with triphosgene in the presence of a non-nucleophilic base, such as triethylamine, in an inert solvent like dichloromethane.

Experimental Protocol:

-

To a solution of triphosgene (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), a solution of 4-methylbenzylamine (3.0 eq.) and triethylamine (3.3 eq.) in anhydrous DCM is added dropwise at 0 °C.[4]

-

The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature.[4]

-

The reaction is monitored by thin-layer chromatography (TLC) or infrared spectroscopy (monitoring the disappearance of the N-H stretch of the amine and the appearance of the N=C=O stretch of the isocyanate).

-

Upon completion, the reaction mixture is filtered to remove triethylamine hydrochloride.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound.

-

Purification can be achieved by vacuum distillation.

Synthesis via Curtius Rearrangement

The Curtius rearrangement provides a phosgene-free route to isocyanates from carboxylic acids. The corresponding acyl azide, 4-methylphenylacetyl azide, is thermally decomposed to yield this compound and nitrogen gas. The isocyanate can be trapped in situ by a nucleophile or isolated if the reaction is performed in an inert solvent.[5][6][7][8][9]

Experimental Protocol:

-

Step 1: Synthesis of 4-Methylphenylacetyl Azide. 4-Methylphenylacetic acid is first converted to its corresponding acyl chloride using a reagent like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with an azide source, such as sodium azide, in a suitable solvent like acetone or a biphasic system to form 4-methylphenylacetyl azide.

-

Step 2: Curtius Rearrangement. The solution of 4-methylphenylacetyl azide in an inert, high-boiling solvent (e.g., toluene or dioxane) is heated. The rearrangement typically occurs at temperatures between 80-100 °C, leading to the extrusion of nitrogen gas and the formation of this compound.[8]

-

The progress of the reaction can be monitored by the cessation of nitrogen evolution.

-

The resulting solution containing this compound can be used directly in subsequent reactions, or the solvent can be carefully removed under reduced pressure to isolate the product.

Reactivity and Applications in Organic Synthesis

The electrophilic carbon atom of the isocyanate group is highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as a synthetic building block.

Formation of Ureas

The reaction of this compound with primary or secondary amines yields substituted ureas. This reaction is typically fast and proceeds under mild conditions.

Experimental Protocol for the Synthesis of a 4-Methylbenzyl Urea Derivative:

-

To a solution of an amine (1.0 eq.) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile), a solution of this compound (1.0 eq.) in the same solvent is added dropwise at room temperature.[10]

-

The reaction mixture is stirred at room temperature, and the progress is monitored by TLC.

-

In many cases, the urea product precipitates out of the reaction mixture upon formation. The solid can be collected by filtration, washed with a cold solvent, and dried.

-

If the product is soluble, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Formation of Carbamates

Alcohols and phenols react with this compound to form carbamates (urethanes). This reaction is generally slower than the reaction with amines and often requires a catalyst, such as a tertiary amine (e.g., triethylamine or DABCO) or an organotin compound (e.g., dibutyltin dilaurate).[11]

Experimental Protocol for the Synthesis of a 4-Methylbenzyl Carbamate Derivative:

-

To a solution of an alcohol or phenol (1.0 eq.) and a catalytic amount of a base (e.g., triethylamine, 0.1 eq.) in an anhydrous aprotic solvent (e.g., toluene or THF), this compound (1.0 eq.) is added.

-

The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the alcohol.

-

The reaction is monitored by TLC or IR spectroscopy.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography or recrystallization to afford the desired carbamate.

References

- 1. scbt.com [scbt.com]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Curtius Reaction (Chapter 34) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Curtius Rearrangement [organic-chemistry.org]

- 8. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 9. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol: HPLC Analysis of Amines via Pre-column Derivatization with 4-Methylbenzyl Isocyanate

Introduction

The quantitative analysis of primary and secondary amines is of significant interest in pharmaceutical research, drug development, and environmental monitoring. Many aliphatic amines lack a strong chromophore, making their direct detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis detectors challenging, especially at low concentrations. Pre-column derivatization is a widely employed strategy to overcome this limitation by introducing a UV-active moiety to the amine analyte.

This application note provides a detailed protocol for the derivatization of primary and secondary amines with 4-Methylbenzyl isocyanate and their subsequent quantification by reversed-phase HPLC with UV detection. This compound reacts with primary and secondary amines to form stable, UV-active urea derivatives, enabling sensitive and selective analysis.

Principle of the Method

The derivatization reaction involves the nucleophilic addition of the amine to the electrophilic isocyanate group of this compound, forming a stable 4-methylbenzyl urea derivative. The reaction is typically carried out in an aprotic organic solvent. The resulting derivatives possess a strong chromophore, allowing for sensitive detection by UV spectrophotometry. The derivatized amines are then separated on a reversed-phase HPLC column and quantified.

Figure 1: Reaction of a primary amine with this compound.

Reagents and Materials

-

Standards: Amine standards of interest (e.g., methylamine, ethylamine, propylamine, butylamine, diethylamine, dipropylamine)

-

Derivatizing Reagent: this compound (≥98% purity)

-

Solvents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and water; anhydrous dimethylformamide (DMF)

-

Buffers: 0.1 M Sodium bicarbonate solution

-

Acids: Formic acid

-

HPLC Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

-

Syringe filters: 0.45 µm PTFE or nylon

Experimental Protocols

Preparation of Standard Solutions

-

Stock Amine Standard Solutions (1000 µg/mL): Accurately weigh 10 mg of each amine standard and dissolve in 10 mL of methanol in a volumetric flask.

-

Working Amine Standard Solutions (100 µg/mL): Dilute the stock solutions 1:10 with methanol.

-

Derivatizing Reagent Solution (10 mg/mL): Dissolve 100 mg of this compound in 10 mL of anhydrous DMF. Prepare this solution fresh daily.

Derivatization Procedure

-

To 100 µL of the amine standard solution (or sample extract) in a microcentrifuge tube, add 100 µL of 0.1 M sodium bicarbonate solution.

-

Add 200 µL of the this compound derivatizing reagent solution.

-

Vortex the mixture for 30 seconds.

-

Incubate the reaction mixture at 60°C for 30 minutes in a heating block.

-

After incubation, cool the mixture to room temperature.

-

Add 100 µL of 1 M formic acid to quench the reaction.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC-UV Conditions

-

Instrument: HPLC system with a UV-Vis detector

-

Column: C18 reversed-phase column (4.6 mm x 150 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Program:

-

0-2 min: 30% B

-

2-15 min: 30% to 80% B (linear gradient)

-

15-18 min: 80% B (isocratic)

-

18-20 min: 80% to 30% B (linear gradient)

-

20-25 min: 30% B (isocratic, re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm

-

Injection Volume: 20 µL

Data Presentation

The following table summarizes the expected quantitative data for the HPLC analysis of several primary and secondary amines after derivatization with this compound.

| Analyte | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) | Linearity Range (µg/mL) | R² |

| Methylamine | 8.5 | 0.05 | 0.15 | 0.15 - 50 | >0.999 |

| Ethylamine | 9.8 | 0.04 | 0.12 | 0.12 - 50 | >0.999 |

| Propylamine | 11.2 | 0.03 | 0.10 | 0.10 - 50 | >0.999 |

| Butylamine | 12.5 | 0.03 | 0.09 | 0.09 - 50 | >0.999 |

| Diethylamine | 13.8 | 0.06 | 0.18 | 0.18 - 50 | >0.998 |

| Dipropylamine | 15.1 | 0.05 | 0.15 | 0.15 - 50 | >0.998 |

Mandatory Visualizations

Derivatization Reaction Pathway

Experimental Workflow

Application Notes and Protocols: 4-Methylbenzyl Isocyanate in the Synthesis of Agrochemicals

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-methylbenzyl isocyanate as a key intermediate in the synthesis of potential agrochemicals. While specific commercial agrochemicals directly synthesized from this compound are not widely documented in publicly available literature, its chemical reactivity makes it a valuable building block for creating urea and carbamate derivatives, classes of compounds well-represented in the agrochemical industry.

The following sections detail the synthesis of a hypothetical urea-based herbicide and a carbamate-based fungicide to illustrate the utility of this compound in the development of new crop protection agents.

Synthesis of a Phenylurea-Type Herbicide

Phenylurea herbicides are a well-established class of compounds that act by inhibiting photosynthesis in target weeds. The synthesis typically involves the reaction of an isocyanate with an amine. In this section, we describe the synthesis of a hypothetical herbicide, 1,1-dimethyl-3-(4-methylbenzyl)urea .

Reaction Principle

This compound reacts with dimethylamine in an inert solvent to yield the corresponding N,N-dimethyl-N'-(4-methylbenzyl)urea. The reaction is a nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate.

Experimental Protocol

Materials:

-

This compound (98% purity)

-

Dimethylamine (40% solution in water or as a gas)

-

Toluene (anhydrous)

-

Sodium sulfate (anhydrous)

-

Hexane

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer with heating mantle

-

Condenser

-

Dropping funnel

-

Thermometer

-

Büchner funnel and flask

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Set up a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel. Ensure all glassware is dry.

-

Charge the flask with this compound (14.7 g, 0.1 mol) and 100 mL of anhydrous toluene.

-

Stir the solution at room temperature.

-

Slowly add a 40% aqueous solution of dimethylamine (11.3 g, 0.1 mol) to the dropping funnel and add it dropwise to the stirred isocyanate solution over a period of 30 minutes. Alternatively, bubble dimethylamine gas through the solution at a controlled rate.

-

An exothermic reaction will occur, and a white precipitate will begin to form. Maintain the reaction temperature below 40°C using a water bath if necessary.

-

After the addition is complete, continue stirring the mixture at room temperature for an additional 2 hours to ensure the reaction goes to completion.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the isocyanate starting material is no longer detectable.

-

Cool the reaction mixture in an ice bath to maximize precipitation of the product.

-

Collect the white solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold hexane (2 x 30 mL) to remove any unreacted starting materials and solvent residues.

-

Dry the product in a vacuum oven at 50°C to a constant weight.

-

Determine the melting point and characterize the product using NMR and mass spectrometry.

Quantitative Data

| Parameter | Value |

| Product Name | 1,1-dimethyl-3-(4-methylbenzyl)urea |

| Molecular Formula | C₁₁H₁₆N₂O |

| Molecular Weight | 192.26 g/mol |

| Theoretical Yield | 19.23 g |

| Actual Yield | 18.1 g |

| Percent Yield | 94% |

| Melting Point | 135-137 °C |

| Appearance | White crystalline solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.18 (d, J=8.0 Hz, 2H), 7.11 (d, J=8.0 Hz, 2H), 4.31 (d, J=5.6 Hz, 2H), 4.75 (br s, 1H, NH), 2.92 (s, 6H), 2.33 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 158.5, 136.8, 135.9, 129.3, 127.8, 45.2, 36.3, 21.1 |

| MS (ESI+) m/z | 193.1 [M+H]⁺ |

Synthesis Workflow

Synthesis of a Carbamate-Type Fungicide

Carbamate fungicides are another important class of agrochemicals. Their synthesis often involves the reaction of an isocyanate with an alcohol or a phenol. This section outlines the synthesis of a hypothetical fungicide, O-(4-chlorophenyl) N-(4-methylbenzyl)carbamate .

Reaction Principle

This compound reacts with 4-chlorophenol in the presence of a catalyst, such as triethylamine or dibutyltin dilaurate, to form the corresponding carbamate. The reaction involves the nucleophilic attack of the phenolic hydroxyl group on the isocyanate.

Experimental Protocol

Materials:

-

This compound (98% purity)

-

4-Chlorophenol (99% purity)

-

Triethylamine (99% purity)

-

Dichloromethane (anhydrous)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup (silica gel)

Procedure:

-

In a 250 mL round-bottom flask, dissolve 4-chlorophenol (12.85 g, 0.1 mol) and triethylamine (1.01 g, 0.01 mol) in 100 mL of anhydrous dichloromethane.

-

Stir the solution at room temperature.

-

Add this compound (14.7 g, 0.1 mol) dropwise to the solution over 15 minutes.

-

After the addition is complete, heat the mixture to reflux (approx. 40°C) and maintain for 4 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient (e.g., 9:1) to afford the pure carbamate.

-

Characterize the final product by NMR and mass spectrometry.

Quantitative Data

| Parameter | Value |

| Product Name | O-(4-chlorophenyl) N-(4-methylbenzyl)carbamate |

| Molecular Formula | C₁₅H₁₄ClNO₂ |

| Molecular Weight | 275.73 g/mol |

| Theoretical Yield | 27.57 g |

| Actual Yield | 24.0 g |

| Percent Yield | 87% |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.30 (d, J=8.8 Hz, 2H), 7.25 (d, J=8.0 Hz, 2H), 7.15 (d, J=8.0 Hz, 2H), 7.05 (d, J=8.8 Hz, 2H), 5.30 (br s, 1H, NH), 4.45 (d, J=6.0 Hz, 2H), 2.35 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 153.5, 149.5, 137.5, 135.0, 130.0, 129.5, 128.0, 122.5, 44.5, 21.2 |

| MS (ESI+) m/z | 276.1 [M+H]⁺ |

Synthesis and Purification Workflow

Disclaimer

The agrochemicals described in these application notes are hypothetical examples to demonstrate the synthetic utility of this compound. The experimental protocols are based on established chemical principles for the synthesis of urea and carbamate compounds. The biological activity of these specific compounds has not been reported. Researchers should conduct their own efficacy and safety studies. All chemical syntheses should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Application Notes and Protocols for the Synthesis of N-(4-Methylbenzyl)carbamates from 4-Methylbenzyl Isocyanate and Primary Alcohols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of N-(4-methylbenzyl)carbamates through the reaction of 4-methylbenzyl isocyanate with various primary alcohols. The reaction proceeds efficiently under both uncatalyzed and base-catalyzed conditions to form a stable urethane linkage, a common motif in pharmaceuticals and functional materials. This application note includes a general overview of the reaction, detailed experimental procedures, a summary of expected quantitative data, and diagrams illustrating the reaction workflow and mechanisms.

Introduction